molecular formula C6H4INO2 B041822 3-Iodoisonicotinic acid CAS No. 57842-10-1

3-Iodoisonicotinic acid

Cat. No. B041822
CAS RN: 57842-10-1
M. Wt: 249.01 g/mol
InChI Key: MJSNRTLYWDXHAQ-UHFFFAOYSA-N
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Description

3-Iodoisonicotinic Acid is an Antituberculotic. It is used on its own for the control of latent tuberculosis and in combination with other drugs for active TB. It works by inhibiting the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular formula of this compound is C6H4INO2. Its molecular weight is 249.01 .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a boiling point of 241-243°C . The storage temperature is ambient .

Scientific Research Applications

  • Radiotracers for Tuberculosis Diagnosis : 2-[123I and 124I]-iodoisonicotinic acid hydrazide show potential as radiotracers for tuberculosis diagnosis, particularly aiding in the differential diagnosis of intracranial masses and CNS tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).

  • Brain Scanning Agents : Iodine-131 labeled centrally acting drugs, including derivatives of 3-Iodoisonicotinic acid, show potential as brain scanning agents (Braun et al., 1977).

  • Chemistry of Iodination : Iodination of 5-hydroxypicolinic acid and 3-hydroxyisonicotinic acid leads to various iodinated derivatives, which are important for further chemical applications (Stolyarova et al., 1978).

  • Recyclable Hypervalent Iodine Reagents : 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, related to the iodination chemistry of this compound, serve as recyclable hypervalent iodine reagents with easy recovery from reaction mixtures, contributing to green chemistry (Yusubov et al., 2008).

  • Environmental Friendliness and Organic Synthesis : Polyvalent iodine compounds, which include derivatives of this compound, are noted for their useful oxidizing properties and environmental friendliness, making them a popular choice for organic synthesis and catalytic applications (Zhdankin & Stang, 2008).

Mechanism of Action

Target of Action

3-Iodoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of this compound are likely to be similar to those of isoniazid.

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, this compound may share a similar mode of action.

Biochemical Pathways

Given its relationship to isoniazid, it may influence the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Pharmacokinetics

It is known that isoniazid is well-absorbed from the gastrointestinal tract and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The pharmacokinetics of this compound may be similar.

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth of mycobacteria, given its similarity to isoniazid . This could potentially lead to the death of the bacteria and the resolution of the infection.

Action Environment

The action of this compound, like that of isoniazid, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the individual’s metabolic rate . .

Safety and Hazards

Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

3-Iodoisonicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound interacts with enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase (InhA). By binding to InhA, this compound inhibits its activity, thereby preventing the synthesis of mycolic acids .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, potentially enhancing the host’s ability to combat infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of enoyl-acyl carrier protein reductase (InhA), inhibiting its activity. This inhibition prevents the reduction of enoyl-ACP to acyl-ACP, a crucial step in the fatty acid synthesis pathway. Additionally, this compound may interact with other proteins involved in cell wall synthesis and maintenance, further contributing to its antibacterial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis and degradation. The compound interacts with enzymes such as enoyl-acyl carrier protein reductase (InhA) and other components of the fatty acid synthesis pathway. By inhibiting these enzymes, this compound disrupts the production of mycolic acids, leading to altered metabolic flux and reduced levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or cell wall, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and cell wall of Mycobacterium tuberculosis, where it inhibits key enzymes involved in cell wall synthesis. In mammalian cells, this compound may localize to various organelles, depending on its interactions with targeting signals and post-translational modifications .

properties

IUPAC Name

3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNRTLYWDXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347233
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57842-10-1
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Water was added to 3.20 g of sodium hydroxide to make 30 ml of aqueous solution in total. To the solution, 5.83 g of 3-iodo-isonicotinic acid methyl ester (U.S. Pat. No. 6,277,871B1, O'Conner et al.) was added. The mixture solution was stirred while heating at 60° C. for three hours. The reaction mixture was cooled in ice, to which concentrated hydrochloric acid was added to adjust pH to 2-3. Precipitates were collected by filtration and dried under reduced pressure to give 5.21 g of 3-iodo-isonicotinic acid.
[Compound]
Name
aqueous solution
Quantity
30 mL
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reactant
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5.83 g
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0 (± 1) mol
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3.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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